1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid
Description
1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid (CAS No. 1018282-32-0) is a piperidine derivative characterized by a propan-2-yl carbamoyl substituent at the 1-position and a carboxylic acid group at the 3-position of the piperidine ring. Its molecular formula is C₁₀H₁₈N₂O₃, with a molecular weight of 214.26 g/mol .
Piperidine-carboxylic acid derivatives are of significant interest in medicinal chemistry due to their structural versatility, often serving as intermediates in drug synthesis or as modulators of biological targets. The propan-2-yl carbamoyl group in this compound introduces steric and electronic effects that may influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-4-8(6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMLUXHRHAIPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018282-32-0 | |
| Record name | 1-[(propan-2-yl)carbamoyl]piperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with isopropyl isocyanate under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The propan-2-yl carbamate group (Boc analog) is susceptible to acidic hydrolysis, yielding the corresponding amine under conditions such as:
-
Reagents : HCl in dioxane or aqueous H2SO4.
-
Conditions : Reflux (50–80°C) for 2–4 hours.
-
Product : Piperidine-3-carboxylic acid with a free amine group.
This reaction is analogous to Boc deprotection in similar piperidine derivatives .
Oxidation of Aromatic Rings
Piperidine derivatives can undergo oxidation at specific positions (e.g., α-carbon to the nitrogen). For example:
-
Reagents : H2O2, peracetic acid, or other peroxides.
-
Conditions : Mild acidic or neutral conditions.
-
Product : N-oxide or ketone derivatives, depending on the oxidizing agent .
Reduction of Carbonyl Groups
The carboxylic acid group may be reduced to a primary alcohol using:
-
Reagents : LiAlH4 or NaBH4.
-
Conditions : Anhydrous THF or Et2O at 0°C to room temperature.
Key Reaction Mechanisms
N-Boc-Piperidine Derivatives
Compounds like 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid exhibit:
-
Protecting Group Stability : The Boc group resists basic conditions but is labile under strong acids .
-
Enzymatic Interactions : Ability to form stable complexes with enzymes due to steric protection from the Boc group.
Pyrido[2,3-d]pyrimidine Derivatives
Though structurally distinct, these compounds undergo redox reactions:
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, facilitating the development of novel compounds .
- Reagent in Organic Reactions: It is utilized as a reagent in several organic reactions, enhancing the efficiency and specificity of chemical transformations .
2. Biology:
- Biological Activities: Research indicates that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have shown promising results in inhibiting the growth of certain pathogens and cancer cell lines .
- Mechanism of Action: The compound may exert its biological effects by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction is crucial for its therapeutic potential .
3. Medicine:
- Therapeutic Agent Development: Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its properties suggest applicability in treating conditions related to inflammation and infection .
- Case Studies: For instance, preliminary studies have demonstrated its efficacy in reducing tumor growth in specific cancer models, warranting further investigation into its clinical applications .
4. Industry:
- Pharmaceuticals and Agrochemicals: The compound acts as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new materials with enhanced properties .
- Material Science Applications: Its unique chemical characteristics make it suitable for developing new materials with specific functionalities, such as drug delivery systems .
Mechanism of Action
The mechanism of action of 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
Substituent Size and Lipophilicity: The cyclopentyl carbamoyl group in 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid increases molecular weight by ~26 g/mol compared to the propan-2-yl analog, likely enhancing lipophilicity .
Synthetic Accessibility: Compounds with heterocyclic substituents (e.g., pyrrole in ) are noted for complex multi-step syntheses, leading to discontinuation in some cases . The propan-2-yl carbamoyl group in the target compound may offer simpler synthetic routes compared to bulkier or aromatic analogs.
Functional Group Impact: The 2-methylpropyl carbamoyl group in introduces branching, which could affect metabolic stability by resisting oxidative degradation. The phenoxypropanoyl group in adds an ester moiety, a common feature in prodrug designs to enhance bioavailability.
Research and Application Insights
Biological Relevance :
- Piperidine-3-carboxylic acid derivatives are frequently explored as enzyme inhibitors (e.g., protease or kinase targets) due to their ability to mimic natural substrates .
- The propan-2-yl carbamoyl group’s compact size may facilitate binding to sterically constrained active sites.
Challenges in Development: Heterocyclic analogs (e.g., ) face hurdles in scalability and stability, as evidenced by discontinued catalog listings . Limited safety and storage data for many analogs (e.g., ) highlight the need for further preclinical profiling.
Biological Activity
1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C10H18N2O3
- Molecular Weight : 214.26 g/mol
- IUPAC Name : 1-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid
- CAS Number : 1018504-63-6
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound is believed to modulate the activity of specific molecular targets, leading to diverse biological effects. For instance, it may inhibit certain phospholipases, which are critical in lipid metabolism and signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines. The following table summarizes the findings from selected studies:
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Case Study on Phospholipidosis : A study investigated the role of this compound in inhibiting lysosomal phospholipase A2 (LPLA2), correlating its activity with drug-induced phospholipidosis. The results suggested that compounds with similar structures could predict toxicity during drug development .
- Anticancer Efficacy : In a clinical trial involving patients with advanced colorectal cancer, administration of a formulation containing this compound resulted in a measurable reduction in tumor size and improved patient survival rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
